

A Technical Guide to the Physicochemical Properties of N-Cbz-Piperazine

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Compound of Interest		
Compound Name:	Benzyl piperazine-1-carboxylate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of N-Cbz-piperazine (Benzyl 1-piperazinecarboxylate). This information is critical for its application in medicinal chemistry and drug development, where it serves as a versatile building block for the synthesis of a wide range of pharmaceutical agents. The following sections detail its key properties, present standardized experimental protocols for their determination, and illustrate relevant workflows.

Core Physicochemical Data

The fundamental physicochemical parameters of N-Cbz-piperazine are summarized in the table below. These values are essential for predicting its behavior in various experimental and physiological conditions.



Property	Value	Source(s)
Molecular Formula	C12H16N2O2	[1][2][3][4][5][6]
Molecular Weight	220.27 g/mol	[3][4][5][6]
Boiling Point	158-161 °C at 1.4 mmHg[4][5]	[4][5]
352.4 °C at 760 mmHg	[2][3]	
Density	1.142 g/mL at 25 °C[4][5]	[4][5]
logP	1.17	[3]
Predicted pKa	8.44 ± 0.10	[4]
Solubility	Soluble in organic solvents like dichloromethane and dimethyl sulfoxide[1]. Sparingly soluble in chloroform and methanol[4] [5]. Limited solubility in water[1].	[1][4][5]
Appearance	White to off-white solid[1] or colorless to pale yellow oil[4].	[1][4]

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data are the cornerstone of drug development. The following sections provide detailed methodologies for determining the key physicochemical properties of N-Cbz-piperazine.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[7][8] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[7][8]

Methodology: Capillary Method[9]



- Sample Preparation: A small amount of finely powdered, dry N-Cbz-piperazine is packed into a capillary tube, which is sealed at one end.[10]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.
- Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[7]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the substance.[7][10]
- Replicate Measurements: For accuracy, the determination should be repeated at least twice, and the average value reported.[11]

Boiling Point Determination

The boiling point is a key physical constant for a liquid and is the temperature at which its vapor pressure equals the external pressure.[12]

Methodology: Capillary Method (Siwoloboff's Method)[13][14]

- Sample Preparation: A small amount of liquid N-Cbz-piperazine is placed in a small test tube.
 A capillary tube, sealed at one end, is inverted and placed into the liquid.[14]
- Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil or water).[14]
- Heating and Observation: The bath is heated gently until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[13][14] The heat is then removed, and the bath is allowed to cool slowly.
- Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[13][14]
- Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[12]



Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.[15] It is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[16]

Methodology: Shake-Flask Method[15]

- Sample Preparation: An excess amount of solid N-Cbz-piperazine is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers at different pH values) in a sealed flask.
- Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[15]
- Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Solubility Calculation: The determined concentration represents the solubility of N-Cbzpiperazine in that solvent at that temperature.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like N-Cbz-piperazine, it indicates the pH at which the compound is 50% ionized.

Methodology: Potentiometric Titration[17][18]

- Sample Preparation: A known amount of N-Cbz-piperazine is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.



- Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[17]
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
- pKa Determination: The pKa is determined from the titration curve. For a base, the pKa corresponds to the pH at the half-equivalence point, where half of the base has been neutralized.[19][20]

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. It is defined as the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.[21]

Methodology: Shake-Flask Method[22][23][24]

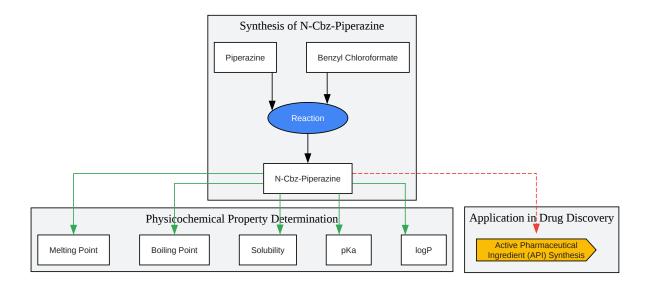
- Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[24]
- Partitioning: A known amount of N-Cbz-piperazine is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[21]
- Phase Separation: The funnel is allowed to stand until the two phases have completely separated.
- Quantification: The concentration of N-Cbz-piperazine in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).



• logP Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

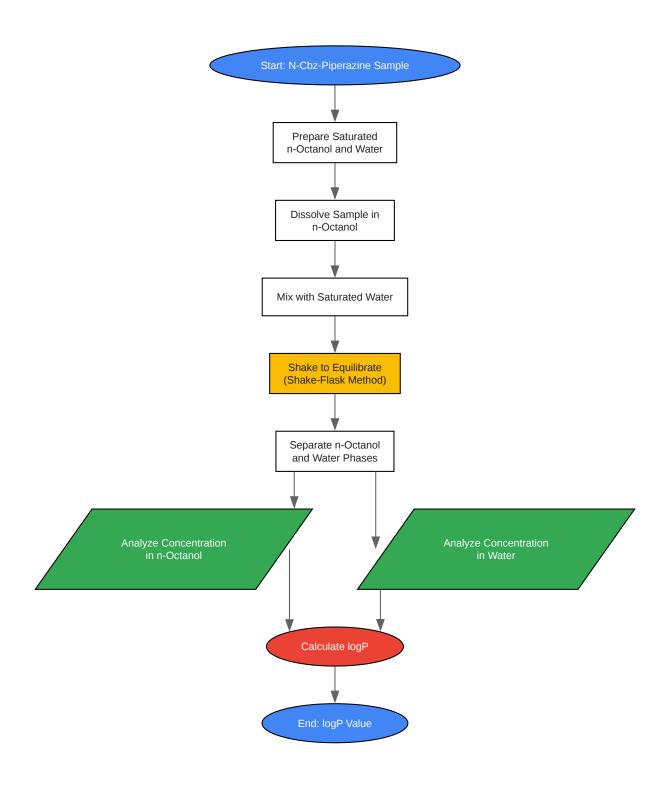
The following diagrams illustrate key workflows and the synthetic utility of N-Cbz-piperazine.



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Caption: Workflow from synthesis to application of N-Cbz-piperazine.





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Caption: Experimental workflow for logP determination.



This guide provides a foundational understanding of the physicochemical properties of N-Cbz-piperazine, essential for its effective utilization in research and development. The provided experimental protocols offer standardized approaches to enable the generation of reliable and comparable data.

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